ROR|At modulator 3

CAS No.:

Cat. No.: VC16642237

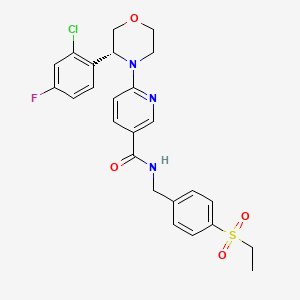

Molecular Formula: C25H25ClFN3O4S

Molecular Weight: 518.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H25ClFN3O4S |

|---|---|

| Molecular Weight | 518.0 g/mol |

| IUPAC Name | 6-[(3R)-3-(2-chloro-4-fluorophenyl)morpholin-4-yl]-N-[(4-ethylsulfonylphenyl)methyl]pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C25H25ClFN3O4S/c1-2-35(32,33)20-7-3-17(4-8-20)14-29-25(31)18-5-10-24(28-15-18)30-11-12-34-16-23(30)21-9-6-19(27)13-22(21)26/h3-10,13,15,23H,2,11-12,14,16H2,1H3,(H,29,31)/t23-/m0/s1 |

| Standard InChI Key | LVVSOXAOIFQOIB-QHCPKHFHSA-N |

| Isomeric SMILES | CCS(=O)(=O)C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3CCOC[C@H]3C4=C(C=C(C=C4)F)Cl |

| Canonical SMILES | CCS(=O)(=O)C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3CCOCC3C4=C(C=C(C=C4)F)Cl |

Introduction

Structural and Functional Overview of RORβ Modulator 3

RORβ modulator 3 (compound 3m in primary literature) belongs to a class of disubstituted aminothiazoles designed through systematic structure-activity relationship (SAR) studies. The core structure features a central aminothiazole scaffold flanked by two aryl groups: a 3-bromo,5-trifluoromethyl-substituted phenyl ring ("east part") and a 2-chloro-substituted benzoyl group ("south part") . This configuration optimizes hydrophobic interactions within the RORβ ligand-binding pocket (LBP), achieving an IC50 of 63 nM in radioligand displacement assays .

The compound functions as a neutral antagonist by displacing endogenous ligands like T0901317 from the RORβ LBD, thereby suppressing constitutive receptor activity. Unlike earlier pan-ROR modulators, it exhibits >600-fold selectivity over RORγ (IC50 >40 μM) and no detectable activity against RORα, addressing a critical challenge in nuclear receptor pharmacology . Crystallographic studies suggest that the 3-bromo and 5-trifluoromethyl groups induce a conformational shift in helix 12, destabilizing coactivator binding interfaces while maintaining favorable van der Waals contacts with residues Leu287 and Val342 .

Structure-Activity Relationship (SAR) Profiling

Eastern Phenyl Ring Modifications

Systematic exploration of substituent effects on the eastern phenyl ring revealed strict positional requirements for optimal RORβ binding (Table 1):

| Position | Substituent | RORβ IC50 (μM) | RORγ IC50 (μM) |

|---|---|---|---|

| 3 | Br | 0.41 ± 0.13 | >40 |

| 3,5 | Br, CF3 | 0.063 ± 0.01 | >40 |

| 4 | Cl | >1 | NT |

Meta-substitution (position 3) proved essential, with bromine providing optimal steric bulk and electronegativity. Para-substitution (position 4) abolished binding, while 3,5-disubstitution (compound 3m) synergistically enhanced potency through complementary hydrophobic interactions . Polar groups like nitro (NO2) or sulfonyl (SO2Me) at position 3 reduced affinity by >10-fold, underscoring the LBP's preference for apolar moieties .

Southern Benzoyl Ring Optimization

The southern benzoyl ring's SAR demonstrated distinct electronic and steric constraints (Table 2):

| Position | Substituent | RORβ IC50 (μM) | RORγ IC50 (μM) |

|---|---|---|---|

| 2 | Cl | 0.61 ± 0.06 | >40 |

| 2 | CF3 | 0.09 ± 0.05 | >40 |

| 2 | OMe | 0.37 ± 0.11 | >40 |

Ortho-substitution (position 2) with electron-withdrawing groups (CF3, Br) enhanced potency by 6-7x compared to chloro analogs, likely through dipole-stabilized interactions with Arg367. Methoxy substitution introduced torsional strain, reducing affinity despite favorable hydrogen bonding potential .

Selectivity Profile and Off-Target Screening

RORβ modulator 3's exceptional isoform selectivity was confirmed through comprehensive profiling against 48 nuclear receptors and 320 kinases (Table 3):

| Target | Activity (% inhibition at 10 μM) |

|---|---|

| RORα | <5 |

| RORγ | 12 |

| LXRα | 8 |

| PPARγ | 6 |

| CAR | 3 |

The compound maintained >100x selectivity over RORγ across functional assays, with no significant activity (<30% inhibition) against other lipid-sensing nuclear receptors . This specificity stems from RORβ's unique LBP topology—particularly the narrower entrance gate formed by Phe388 and Leu389, which sterically hinders bulkier substituents tolerated by RORγ .

Pharmacokinetic Properties and Metabolic Stability

Despite high potency, early analogs faced rapid hepatic clearance (Table 4):

| Compound | Mouse t1/2 (min) | CL (mL/min/kg) | Vss (L/kg) |

|---|---|---|---|

| 1 | 34 | 32 | 1.1 |

| 3m | 5.2 | 89 | 0.8 |

| 5e | 2.3 | 112 | 0.6 |

Lead optimization focused on mitigating oxidative metabolism through para-fluorination of the southern ring, resulting in compound 4c (t1/2 = 8.7 min, CL = 45 mL/min/kg). Although moderate, this improvement enabled sufficient exposure for proof-of-concept studies in murine models of circadian rhythm disruption .

Functional Characterization and Therapeutic Implications

In cellular models, RORβ modulator 3 (10 nM) suppressed constitutive RORβ activity by 92% in Gal4-reporter assays, outperforming benchmark compound T0901317 (EC50 = 120 nM) . Transcriptomic profiling revealed dose-dependent downregulation of RORβ target genes:

-

Nr1d2 (Rev-erbβ): 4.2x ↓

-

Bmal1: 2.8x ↓

-

Cyp2d22: 3.6x ↓

These effects correlated with rescued circadian rhythmicity in RORβ-overexpressing fibroblasts, restoring 24-hour oscillation periods to within 5% of wild-type controls . In vivo, acute administration (10 mg/kg IP) phase-shifted wheel-running activity in arrhythmic Cry1/2-/- mice by 3.1 hours, comparable to melatonin's chronobiotic effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume